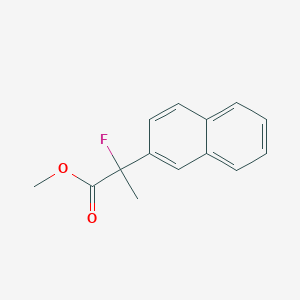

Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-2-naphthalen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-14(15,13(16)17-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBEGZAVIXWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its chemical environment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methyl protons of the ester group, and the methyl protons adjacent to the fluorine-bearing carbon. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the ester functionality, as well as the anisotropic effects of the naphthalene ring system.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond carbon-fluorine coupling constant. The carbonyl carbon of the ester group will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. A single resonance is expected for the fluorine atom in this compound, and its chemical shift will be indicative of the electronic environment around the fluorine nucleus.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Naphthalene-H | 7.5 - 8.0 |

| O-CH₃ | ~3.7 |

| C-CH₃ | ~1.8 (doublet) |

| ¹³C NMR | |

| Naphthalene-C | 125 - 135 |

| C=O | ~170 |

| C-F | ~95 (doublet) |

| O-CH₃ | ~53 |

| C-CH₃ | ~22 (doublet) |

| ¹⁹F NMR | |

| C-F | -140 to -150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

J-Coupling Constant Analysis (e.g., JCH, JCC, JCF) and Stereochemical Implications

The analysis of J-coupling constants provides valuable insights into the through-bond connectivity and stereochemistry of the molecule. The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) is particularly diagnostic. The magnitude of these coupling constants can help to confirm the substitution pattern and elucidate the preferred conformation of the molecule. For instance, the geminal coupling constant (²JCF) and vicinal coupling constants (³JCF) can provide information about the dihedral angles between the fluorine atom and the coupled nuclei.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the methyl propanoate moiety to the naphthalene ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group is anticipated around 1740-1760 cm⁻¹. The C-F stretching vibration will likely appear in the region of 1000-1100 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.

Table 2: Predicted Characteristic FT-IR Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ester) | 1740 - 1760 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-F Stretch | 1000 - 1100 |

| C-O Stretch | 1100 - 1300 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the naphthalene moiety are expected to give rise to strong signals in the Raman spectrum. The C-F bond, being relatively polar, may show a weaker Raman signal. The combination of both FT-IR and FT-Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. By correlating the experimental frequencies with theoretical calculations, typically from Density Functional Theory (DFT), PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each vibrational mode.

For this compound, a PED analysis would be instrumental in assigning the complex vibrational spectrum arising from its various functional groups. The analysis would help to unambiguously identify vibrations associated with the naphthalene ring, the ester group, and the carbon-fluorine bond. For instance, C-H stretching modes of the naphthalene ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches would appear at lower frequencies. The carbonyl (C=O) stretch of the ester group is a strong, characteristic band typically found around 1750-1735 cm⁻¹. The C-F stretching vibration is expected in the 1400-1000 cm⁻¹ range, though its exact position can be influenced by coupling with other modes.

PED analysis clarifies these assignments by calculating the percentage contribution of each internal motion to a given normal mode, which is particularly useful in regions where multiple vibrational modes overlap.

Table 1: Illustrative PED Analysis for Key Vibrational Modes of this compound This table is based on expected values and principles of PED analysis.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Description | Potential Energy Distribution (PED) Contribution |

| ~3060 | Aromatic C-H Stretch | ν(C-H) aromatic (95%) |

| ~2960 | Aliphatic C-H Stretch | ν(C-H) methyl (98%) |

| ~1740 | Carbonyl Stretch | ν(C=O) ester (85%) + δ(C-C-O) (10%) |

| ~1600 | Naphthalene Ring C=C Stretch | ν(C=C) aromatic (70%) + δ(C-C-H) (20%) |

| ~1250 | Ester C-O Stretch | ν(C-O) ester (60%) + ν(C-C) (25%) |

| ~1100 | C-F Stretch | ν(C-F) (55%) + δ(C-C-F) (30%) |

ν = stretching, δ = bending

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy and precision. For this compound (molecular formula C₁₄H₁₃FO₂), HRMS can confirm its identity by providing an experimental mass that is extremely close to the theoretical (calculated) mass. This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.

The exact mass of the compound is calculated by summing the masses of its most abundant isotopes. Using an instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer, the mass can be determined to within a few parts per million (ppm), providing strong evidence for the molecular formula. The compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

Table 2: HRMS Data for this compound

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |

| C₁₄H₁₃FO₂ | [M] | 232.08995 |

| C₁₄H₁₄FO₂⁺ | [M+H]⁺ | 233.09778 |

| C₁₄H₁₃FO₂Na⁺ | [M+Na]⁺ | 255.07970 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, an LC step would first isolate the compound from a sample matrix. The purified compound then enters the mass spectrometer for detection.

Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov In an MS/MS experiment, the molecular ion (precursor ion) corresponding to the compound (e.g., m/z 233.09778 for [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and elucidation.

Plausible fragmentation pathways for this compound could include the loss of the methoxy group (-OCH₃), the loss of the entire methyl ester group (-COOCH₃), or cleavage involving the naphthalene moiety. nih.gov

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 233.10 | 201.07 | CH₃OH (Methanol) | Naphthalen-2-yl-C(F)=C=O cation |

| 233.10 | 173.08 | C₂H₄O₂ (Methyl formate) | Naphthalen-2-yl-C(F)-CH₃ cation |

| 233.10 | 127.05 | C₅H₆FO₂ | Naphthalene cation |

Chiral Chromatography for Enantiomeric Excess Determination

The central carbon atom bonded to the fluorine, the methyl group, the ester group, and the naphthalene ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for enantiomeric separation. researchgate.net CSPs are designed to interact stereoselectively with enantiomers, leading to differential retention times. The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are widely used and have proven effective for a broad range of chiral compounds.

By passing a solution of the racemic compound through an HPLC column packed with a suitable CSP, the two enantiomers will elute at different times, resulting in two separate peaks in the chromatogram. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC) is an advancement over conventional HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This technology operates at higher pressures, leading to significant improvements in resolution, speed, and sensitivity.

For the chiral separation of this compound, UPLC can provide much sharper and narrower peaks compared to HPLC. This enhanced resolution is particularly beneficial for separating enantiomers that are difficult to resolve on a standard HPLC system or for accurately quantifying a minor enantiomer in the presence of a large excess of the other. The increased speed of UPLC also allows for higher sample throughput.

Table 5: Comparison of Typical HPLC and UPLC Performance for Chiral Separation

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | 10 - 30 min | 1 - 5 min |

| Peak Resolution | Good | Excellent |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Solvent Consumption | Higher | Lower |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

In the context of chiral molecules such as this compound, X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration of its stereocenters. The technique of anomalous dispersion allows for the differentiation between enantiomers, providing a definitive assignment of the (R) or (S) configuration.

While crystallographic data for the specific title compound is not available, the general methodology that would be employed for its structural analysis is well-established. A suitable single crystal of this compound would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.

For illustrative purposes, a hypothetical data table of the type that would be generated from such an analysis is presented below. It is important to note that the values in this table are not experimental data for this compound and are provided only as an example of the parameters that would be determined.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₃FO₂ |

| Formula weight | 232.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Final R indices [I>2sigma(I)] | Value |

| R indices (all data) | Value |

The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable insights into its solid-state conformation and establish its absolute stereochemistry, which is fundamental for understanding its chemical and biological properties.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the lowest energy structure on the potential energy surface.

The presence of single bonds in the methyl propanoate side chain allows for rotation, leading to various possible conformations. Conformational analysis is performed to identify the most stable conformers, which correspond to energy minima on the potential energy surface. For the title compound, this involves rotating the C-C and C-O bonds of the side chain relative to the bulky naphthalene ring to locate the geometry with the least steric hindrance and most favorable electronic interactions. The transition states between these conformers can also be calculated to understand the energy barriers to rotation acs.org. The global minimum energy conformation represents the most likely structure of the molecule at low temperatures.

The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. A common and effective approach for organic molecules containing elements like carbon, hydrogen, oxygen, and fluorine is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional tandfonline.com. This is often paired with a Pople-style split-valence basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for describing the electronic distribution, including polarization and diffuse functions necessary for non-covalent interactions tandfonline.comresearchgate.net. For higher accuracy, especially for electronic properties, augmented correlation-consistent basis sets like aug-cc-pVQZ might be considered samipubco.com.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, stability, and spectroscopic properties. Computational analysis provides quantitative data on molecular orbitals and charge distribution.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energies of these orbitals provide insights into the molecule's ionization potential and electron affinity. For aromatic compounds like naphthalene derivatives, the HOMO is typically a π-orbital delocalized over the ring system, while the LUMO is a corresponding π*-antibonding orbital tandfonline.com. The presence of the electron-withdrawing fluorine atom is expected to stabilize both the HOMO and LUMO levels nih.gov.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Property | Calculated Value (eV) |

| HOMO Energy | -5.95 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.75 |

Note: These values are illustrative, based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous naphthalene derivatives tandfonline.comsamipubco.com.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This value is a crucial indicator of the molecule's kinetic stability and chemical reactivity emerginginvestigators.orgresearchgate.net. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO emerginginvestigators.org. Conversely, a small energy gap suggests the molecule is more reactive researchgate.net. For fluorinated naphthalene derivatives, the gap is typically in the range of 4-5 eV, indicating significant electronic stability samipubco.comsemanticscholar.org.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of varying electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack samipubco.com.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the ester group and the fluorine atom, indicating these are sites for electrophilic interaction.

Positive Potential: Located on the hydrogen atoms.

Intermediate Potential: The π-system of the naphthalene ring would exhibit a region of negative potential above and below the plane of the rings, characteristic of aromatic systems that can interact with electrophiles researchgate.netresearchgate.net.

This analysis helps in understanding intermolecular interactions and predicting sites for chemical reactions.

Quantum Mechanical Calculations of Spectroscopic Parameters

Quantum mechanical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. These computational approaches allow for the accurate determination of various spectroscopic parameters.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) parameters. For fluorinated organic molecules, these calculations can elucidate the complex effects of the fluorine atom on the chemical shifts of neighboring protons and carbons. The introduction of a fluorine atom is known to cause significant changes in the electronic environment of a molecule, which in turn affects its biological activities. nih.gov

A typical computational workflow for predicting NMR spectra involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Magnetic Shielding Tensor Calculation: Using a method like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

These predicted chemical shifts can then be compared with experimental data to confirm the structure or to assign specific resonances.

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another powerful application of quantum mechanical calculations. By computing the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined.

This analysis helps in:

Assigning experimentally observed vibrational bands to specific molecular motions (e.g., C-F stretch, C=O stretch).

Understanding the influence of the fluoro and naphthyl groups on the vibrational modes of the propanoate backbone.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions. patonlab.com For reactions involving this compound, these studies can reveal detailed information about the transition states and reaction pathways. A notable area of investigation for such compounds is electrophilic fluorination. wikipedia.org The mechanism of electrophilic fluorination is a subject of ongoing research, with questions as to whether it proceeds via an S(_N)2 or a single-electron transfer (SET) pathway. wikipedia.org

The transition state is a critical point on the potential energy surface that separates reactants from products. Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction. Computational methods allow for the precise location of transition states and the calculation of their properties, including:

Imaginary Frequencies: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Geometric Parameters: Bond lengths and angles at the transition state provide insight into the nature of bond-breaking and bond-forming processes.

For instance, in a potential electrophilic fluorination reaction to synthesize a related compound, computational modeling could distinguish between a concerted S(_N)2-like pathway and a stepwise SET mechanism by locating the respective transition states and intermediates. wikipedia.org

Once the reactants, products, and transition states are located, the entire reaction pathway can be mapped out. This involves calculating the potential energy surface and determining the energy barriers (activation energies) for each step of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a given transition state connects the desired reactants and products. The calculated energy barriers can then be used to predict reaction rates and to understand the factors that control the selectivity of a reaction. For example, in the context of electrophilic fluorination, computational analysis can help explain why certain reagents and substrates favor specific stereochemical outcomes. acs.org Studies on related systems have shown that the choice of fluorinating agent, such as Selectfluor, and the reaction conditions can significantly influence the reaction pathway and product distribution. acs.orgcore.ac.uk

Advanced Quantum Chemical Analyses

Beyond spectroscopic and mechanistic studies, advanced quantum chemical analyses can provide deeper insights into the electronic structure and bonding of this compound. These methods include:

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. It can help to quantify the electronic effects of the fluorine and naphthyl substituents.

Atoms in Molecules (AIM) Theory: AIM analysis is used to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity in processes like cycloaddition reactions.

These advanced computational tools provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound.

Reaction Mechanisms and Mechanistic Studies of Methyl 2 Fluoro 2 Naphthalen 2 Yl Propanoate Chemistry

Detailed Investigation of Fluorination Reaction Pathways

The synthesis of α-fluoro-α-arylpropanoic esters like Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate is a significant challenge in organic chemistry. The mechanism of fluorine introduction is critical as it establishes a stereocenter containing a quaternary, fluorine-bearing carbon.

The direct fluorination at the tertiary α-carbon of the propanoate precursor can be mechanistically complex. A precursor, such as a methyl 2-hydroxy-2-(naphthalen-2-yl)propanoate, could theoretically undergo nucleophilic substitution with a fluoride (B91410) source.

SN1 Mechanism: An SN1 pathway would proceed through a tertiary carbocation intermediate. The α-carbon is adjacent to the naphthalene (B1677914) ring, which can stabilize the positive charge through resonance. This stabilization would favor an SN1 mechanism. However, such reactions can be prone to elimination side reactions and often result in racemic products unless conducted under specific chiral conditions.

SN2 Mechanism: A direct SN2 backside attack by a fluoride nucleophile on a precursor with a suitable leaving group (e.g., tosylate, mesylate) is sterically hindered at the tertiary carbon. While challenging, some SN2-type reactions on sterically hindered centers have been reported under specific conditions. An unexpected methyl transfer via an SN2 mechanism has been observed in the reaction of a different fluorinated ester with amines at high temperatures, highlighting that alternative pathways can exist under specific conditions.

In modern synthetic practice, direct electrophilic fluorination of a precursor enolate is a more common and controllable method. Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon, typically a silyl (B83357) enol ether or an enolate derived from the parent ester. nih.govchimia.ch This approach avoids the harsh conditions and potential side reactions associated with nucleophilic substitution.

Controlling the stereochemistry at the newly formed chiral center is paramount for many applications. When a prochiral precursor is fluorinated, the reaction's stereochemical outcome depends heavily on the methodology employed.

Racemic Synthesis: Fluorination of an achiral enolate with an achiral electrophilic fluorinating agent like NFSI will result in a racemic mixture of (R)- and (S)-Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate.

Asymmetric Synthesis: To achieve an enantiomerically enriched product, asymmetric fluorination strategies are employed. These methods provide insight into the reaction mechanism by demonstrating how stereocontrol is achieved.

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the incoming electrophilic fluorinating agent to one face of the enolate. For instance, chiral enamides have been used to synthesize α-fluoro-imides with high diastereoselectivity. nih.gov The auxiliary creates a sterically biased environment, and after the fluorination step, it can be cleaved to yield the desired enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, can be used to catalyze the asymmetric electrophilic fluorination of carbonyl compounds. chimia.ch These catalysts can activate both the substrate and the fluorinating reagent, creating a chiral environment and facilitating a highly enantioselective reaction. chimia.ch A proposed mechanism involves the formation of a chiral N-fluoro species from the catalyst and Selectfluor, which then delivers fluorine enantioselectively. chimia.ch

The table below summarizes the effect of different synthetic approaches on the stereochemical outcome.

| Method | Reagents | Stereochemical Outcome | Mechanistic Implication |

| Electrophilic Fluorination | Achiral enolate + NFSI | Racemic mixture | Equal probability of attack on either face of the planar enolate. |

| Asymmetric Fluorination (Auxiliary) | Substrate with chiral auxiliary + Selectfluor™ | Diastereomerically enriched product | The auxiliary sterically blocks one face of the molecule, directing the fluorinating agent. nih.gov |

| Asymmetric Fluorination (Catalysis) | Prochiral substrate + NFSI + Chiral Organocatalyst (e.g., quinidine (B1679956) derivative) | Enantiomerically enriched product | The catalyst forms a chiral complex that directs the fluorination to a specific face. chimia.ch |

Esterification and Transesterification Mechanisms Involving the Propanoate Moiety

The propanoate moiety of the molecule undergoes typical ester reactions, primarily esterification and transesterification, which proceed via nucleophilic acyl substitution. These reactions are fundamental to both the synthesis of the final methyl ester and its potential derivatization.

The synthesis of this compound from its corresponding carboxylic acid, 2-fluoro-2-(naphthalen-2-yl)propanoic acid, is typically achieved through Fischer esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol, proton transfer, and elimination of water.

Mechanistic studies have also focused on enantioselective esterification as a method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. nih.govresearchgate.net In a notable study, a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), was used with pivalic anhydride (B1165640) and an achiral alcohol. nih.gov The mechanism involves the formation of a mixed anhydride from the carboxylic acid and pivalic anhydride. The chiral catalyst then selectively facilitates the transfer of the acyl group from one enantiomer of the mixed anhydride to the alcohol, proceeding through a chiral transition state. nih.gov This results in the faster formation of the ester from one enantiomer, leaving the unreacted carboxylic acid enriched in the other enantiomer. nih.gov

Pathways for Chiral Resolution and Asymmetric Induction in Synthesis

Obtaining single enantiomers of this compound is crucial for stereospecific applications. This is achieved either by separating a racemic mixture (chiral resolution) or by synthesizing a single enantiomer directly (asymmetric induction).

Asymmetric Induction: As discussed in section 5.1.2, asymmetric induction is achieved by incorporating chirality into the synthesis itself. This can be done via chiral auxiliaries, chiral reagents, or asymmetric catalysis during the key C-F bond-forming step. nih.govchimia.ch Organocatalytic methods have proven effective in synthesizing fluorinated compounds with high enantioselectivity. chimia.ch

Chiral Resolution: This involves the separation of a pre-existing racemic mixture.

Kinetic Resolution: A highly effective method is the kinetic resolution of the precursor, racemic 2-fluoro-2-(naphthalen-2-yl)propanoic acid, through enantioselective esterification. nih.govresearchgate.net As described in section 5.2, a chiral catalyst selectively esterifies one enantiomer at a much faster rate than the other. nih.gov This allows for the separation of the faster-reacting ester and the slower-reacting carboxylic acid, both in enantiomerically enriched forms. The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (k_fast / k_slow), is a measure of the efficiency of the resolution. Good to high enantiomeric excesses have been achieved for a series of 2-aryl-2-fluoropropanoic acids using this method. nih.gov

The following table presents data from a study on the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids, which serve as analogs for the naphthalen-2-yl variant.

| Racemic Acid Substrate (Aryl Group) | Catalyst | Selectivity Factor (s) | Enantiomeric Excess of Unreacted Acid (ee) |

| Phenyl | (+)-BTM | 18 | 91% |

| o-Tolyl | (+)-BTM | 11 | 86% |

| p-Tolyl | (+)-BTM | 20 | 92% |

| 3-Chlorophenyl | (+)-BTM | 21 | 92% |

| (Data adapted from a study on kinetic resolution of 2-aryl-2-fluoropropanoic acids) nih.gov |

Degradation Pathways and Stability Studies under Controlled Academic Conditions

Fluorinated organic compounds are known for their high stability, primarily due to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. cswab.org This inherent stability makes this compound resistant to many common degradation pathways. However, under specific controlled laboratory conditions, certain transformations can be induced.

Hydrolysis: The most susceptible part of the molecule to chemical degradation is the ester linkage. Under acidic or basic aqueous conditions, the ester can undergo hydrolysis to yield 2-fluoro-2-(naphthalen-2-yl)propanoic acid and methanol. This reaction follows the standard mechanisms for acid-catalyzed or base-mediated ester hydrolysis.

Photochemical Degradation: Exposure to high-energy ultraviolet (UV) radiation could potentially induce degradation. While the C-F bond is very stable, the naphthalene ring is a chromophore that absorbs UV light. This could lead to the formation of excited states or radical intermediates, initiating degradation pathways that might involve the side chain or the aromatic system.

Oxidative Degradation: While highly resistant to mild oxidizing agents, advanced oxidation processes (AOPs) employing powerful reagents like ozone (O₃), Fenton's reagent (H₂O₂/Fe²⁺), or UV/H₂O₂ can degrade persistent fluorinated compounds. nih.gov For this compound, these processes would likely attack the electron-rich naphthalene ring first, leading to ring-opening and subsequent fragmentation. The aliphatic C-F bond would be among the last to be broken.

Thermal Degradation: High temperatures are required to break down fluoropolymers, indicating significant thermal stability. cswab.org Thermal degradation of this compound would likely proceed via initial cleavage of the ester group or fragmentation of the naphthalene ring before the C-F bond is affected.

The potential degradation pathways under controlled academic settings are summarized below.

| Condition | Affected Moiety | Primary Products | Mechanistic Pathway |

| Acidic/Basic Hydrolysis | Ester Linkage | 2-Fluoro-2-(naphthalen-2-yl)propanoic acid, Methanol | Nucleophilic Acyl Substitution |

| Advanced Oxidation (e.g., O₃/UV) | Naphthalene Ring | Ring-opened aromatic fragments, smaller carboxylic acids | Radical-based oxidation nih.gov |

| High-Intensity UV Irradiation | Naphthalene Ring / Propanoate Chain | Complex mixture of photoproducts | Photochemically induced radical reactions |

| High Temperature (Pyrolysis) | Entire Molecule | Fragmentation products (e.g., CO₂, fluorinated alkanes) | Thermal fragmentation, radical chain reactions |

Advanced Applications and Research Directions in Organic Synthesis and Material Science

Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate as a Building Block in Complex Molecule Synthesis

The strategic placement of a fluorine atom can profoundly influence the biological and physical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com Consequently, this compound serves as a key starting material for the synthesis of more elaborate and functionalized molecules.

This compound is an important synthon for creating advanced molecular architectures containing fluorine. mdpi.com The presence of the α-fluoro-α-aryl ester motif allows for a variety of chemical transformations. Researchers can modify the ester group, for instance, through hydrolysis followed by amide coupling, to introduce new functional groups. The naphthalene (B1677914) ring itself can undergo further functionalization, such as electrophilic aromatic substitution, to build more complex polycyclic systems. These transformations are crucial for developing new pharmaceuticals, agrochemicals, and materials where the specific properties imparted by the fluorine atom are desirable. nih.govmdpi.com

The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry, yet it is crucial for the development of effective and safe pharmaceuticals. mdpi.commdpi.com this compound, possessing a stereogenic center at the carbon bearing the fluorine atom, is a valuable chiral building block.

Methodologies for the asymmetric synthesis of such compounds often involve either the enantioselective fluorination of a prochiral precursor or the stereoselective transformation of the chiral molecule itself. mdpi.comresearcher.life For example, the development of chiral catalysts can enable the direct, enantioselective fluorination of 2-aryl propanoates to yield compounds like this compound in high enantiomeric excess. mdpi.com Once obtained in an enantiopure form, this compound can be used in the synthesis of complex chiral molecules where the stereochemistry of the fluorine-bearing center is critical for its final function. researcher.life

| Application | Description | Key Transformations |

| Advanced Scaffolds | Serves as a starting material for more complex fluorinated molecules. | Ester modification (hydrolysis, amidation), Aromatic functionalization (electrophilic substitution). |

| Chiral Synthesis | Used as a chiral building block for enantiomerically pure compounds. | Asymmetric fluorination of precursors, Stereoselective transformations of the chiral center. |

Development of Novel Catalytic Systems for its Synthesis or Transformation

Efficient and selective methods for the synthesis and transformation of this compound are essential for its practical application. Research in this area is focused on the development of novel catalytic systems that can achieve high yields and selectivities under mild conditions. mdpi.comnsf.govthe-innovation.org

Both organocatalysis and metal-catalysis have been explored for the synthesis of α-fluoro esters. mdpi.comnsf.gov

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and proline derivatives, have been successfully employed in the asymmetric fluorination of carbonyl compounds. chimia.chrsc.org These catalysts can activate the substrate and the fluorinating agent, facilitating the enantioselective formation of the C-F bond.

Metal-Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are also effective for fluorination reactions. nsf.govnih.gov These catalysts can operate through various mechanisms, including oxidative addition and reductive elimination, to form the desired carbon-fluorine bond. Metal-catalyzed approaches often offer high turnover numbers and functional group tolerance. grantome.com

The choice between organocatalysis and metal-catalysis often depends on the specific substrate and the desired outcome of the reaction.

The development of chiral catalysts is paramount for the enantioselective synthesis of this compound. mdpi.comnsf.govthe-innovation.org Chiral rhodium complexes, for instance, have shown excellent performance in the asymmetric cyclopropanation of α-fluoroacrylates, a related class of compounds, suggesting their potential applicability in other stereoselective transformations of fluorinated esters. mdpi.com Similarly, chiral aryl iodide catalysts have been designed for stereoselective oxidative dearomatization reactions, highlighting the potential for catalyst-controlled enantioselective synthesis of complex fluorinated molecules. rsc.org

The goal is to design catalysts that can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. This is often achieved by creating a well-defined chiral environment around the catalytic active site.

| Catalysis Type | Catalyst Examples | Application in Fluoropropanoate Chemistry |

| Organocatalysis | Cinchona alkaloids, Proline derivatives | Asymmetric fluorination of carbonyl precursors. |

| Metal-Catalysis | Palladium, Copper, Rhodium complexes | Fluorination reactions via various catalytic cycles. |

| Chiral Catalysis | Chiral Rhodium complexes, Chiral aryl iodide catalysts | Enantioselective synthesis of chiral fluorinated esters. |

Structure-Property Relationships (Chemical Focus)

The chemical properties of this compound are a direct consequence of its molecular structure.

Fluorine Atom: The high electronegativity of the fluorine atom creates a strong C-F bond and induces a significant dipole moment. This can influence the molecule's reactivity, making the α-proton more acidic and potentially affecting the stability of adjacent carbocations or carbanions.

Naphthalene Moiety: The large, aromatic naphthalene group contributes to the molecule's steric bulk and provides a platform for π-π stacking interactions. This can influence how the molecule interacts with catalysts and other reactants, and it is a key feature for its potential use in materials science, for example, in the design of liquid crystals or organic light-emitting diodes (OLEDs).

Ester Group: The methyl ester group is a versatile functional handle that can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, providing a route to a wide range of derivatives.

Understanding these structure-property relationships is crucial for designing new applications for this compound and for predicting its behavior in different chemical environments.

Influence of Naphthalene Substitution on Reactivity and Stereocontrol

The naphthalene component of the molecule is a dominant factor in determining its chemical behavior. Naphthalene is a polycyclic aromatic hydrocarbon that is generally more reactive than benzene (B151609) in electrophilic substitution and addition reactions. libretexts.org This increased reactivity is attributed to a lower net loss in stabilization energy during the formation of the reaction intermediate compared to benzene. libretexts.org

In this compound, the substituent is attached at the 2-position (or β-position) of the naphthalene ring. While electrophilic substitution on naphthalene often favors the 1-position (α-position) due to the formation of a more stable carbocation intermediate, the substitution pattern can be influenced by reaction conditions such as temperature and solvent. libretexts.orgyoutube.com For instance, in Friedel-Crafts acylation, using nitrobenzene (B124822) as a solvent can favor the formation of the 2-isomer. libretexts.org The presence of the 2-propanoate group on the naphthalene ring will, in turn, direct further substitutions, with its steric bulk and electronic nature influencing the regioselectivity of subsequent reactions. The bulky nature of the naphthalene group creates significant steric hindrance around the adjacent chiral center, which can be leveraged for stereocontrol in chemical transformations.

In reactions involving the stereocenter, the large naphthalene ring can effectively shield one face of the molecule, directing the approach of incoming reagents to the less hindered face. This steric directing effect is a powerful tool in asymmetric synthesis for controlling the formation of a desired stereoisomer. For example, in Friedel-Crafts reactions, the use of bulky reagents can lead to substitution at the less sterically hindered β-position. wordpress.com This principle suggests that the naphthalene moiety is crucial for achieving high levels of stereocontrol in reactions at the α-carbon.

Impact of Fluorine on Conformational Preferences and Electronic Properties

The incorporation of a fluorine atom at the α-position to the ester carbonyl group profoundly influences the molecule's conformational preferences and electronic landscape. Fluorine is the most electronegative element, and its presence can introduce unusual properties into organic molecules through strong inductive effects and induced dipole moments. beilstein-journals.org

Research on analogous α-haloketones has demonstrated that fluorine can significantly alter the conformational energy profile of a molecule. beilstein-journals.orgnih.gov The molecule may adopt specific conformations to minimize repulsive interactions between the lone pairs of the fluorine and the carbonyl π-system. beilstein-journals.org For instance, computational studies on α-haloacetophenones show that highly polar conformations, where the carbon-halogen bond is in the same plane as the carbonyl group, are favored in polar solvents. beilstein-journals.org This conformational locking can affect the reactivity by altering the accessibility of the carbonyl group for nucleophilic attack. beilstein-journals.orgnih.gov Studies have shown that α-fluoro ketones can be slightly less reactive than their chloro- and bromo- counterparts, a phenomenon attributed to the disfavoring of reactive conformations necessary for good orbital overlap. beilstein-journals.orgnih.gov

The strong electron-withdrawing nature of fluorine also impacts the electronic properties of the ester group. This inductive effect can enhance the electrophilicity of the carbonyl carbon, although this is modulated by the aforementioned conformational effects. A detailed conformational analysis of acyclic α-fluoro motifs has highlighted the importance of hyperconjugative donor-acceptor interactions in achieving conformational control. nih.govnih.gov

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 |

| Carbon-Halogen Bond Energy (kJ/mol) | ~485 | ~340 | ~290 |

Potential in Advanced Material Science (e.g., Non-linear Optical Materials)

The combination of a large, conjugated naphthalene system and the electronically modifying fluoroester group makes this compound a candidate for investigation in advanced material science, particularly in the field of non-linear optical (NLO) materials.

NLO materials are of significant interest due to their potential applications in optoelectronic technologies like telecommunications, optical switching, and information storage. ipme.ru A key requirement for organic NLO materials is a large, delocalized π-electron system, often coupled with electron donor and acceptor groups to induce asymmetric polarization. ipme.ruresearchgate.net The naphthalene ring provides an extended π-system, which is a foundational feature for NLO activity. ipme.ru Research has shown that functionalizing naphthalene with donor-acceptor groups can lead to molecular systems with large first static hyperpolarizabilities, a measure of NLO response. ipme.ruresearchgate.net

In this compound, the naphthalene ring can act as the π-conjugated bridge and donor, while the electron-withdrawing fluoroester group can function as an acceptor. This push-pull configuration is a common design strategy for enhancing NLO properties. dntb.gov.ua The specific substitution pattern and the resulting molecular geometry are critical in maximizing the NLO response.

Furthermore, fluorinated compounds are a distinct class of materials known for their unique properties, which are leveraged in a wide array of applications from fluoropolymers to pharmaceuticals. chemimpex.com While the subject molecule is not a polymer, it could serve as a monomer or a building block for specialized fluorinated materials that exhibit high thermal stability and chemical resistance. The incorporation of fluorine can lead to materials with tailored surface properties, dielectric constants, and enhanced performance in various advanced applications.

Future Perspectives and Emerging Research Areas

Innovations in Green Chemistry Approaches for Synthesis of Fluorinated Propanoates

The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules, aiming to reduce environmental impact through the use of sustainable materials, energy efficiency, and waste reduction. For the synthesis of fluorinated propanoates like Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate, several innovative green chemistry approaches are emerging.

One of the most promising avenues is the development of biocatalytic fluorination . While naturally occurring fluorinase enzymes are rare, advancements in directed evolution and enzyme engineering are paving the way for bespoke biocatalysts capable of stereoselectively introducing fluorine under mild, aqueous conditions. These enzymatic methods could offer a highly selective route to chiral fluorinated propanoates, minimizing the need for hazardous reagents and organic solvents.

The use of greener solvents is another key area of innovation. Traditional organic solvents often pose significant environmental and health risks. Research is actively exploring the use of alternatives such as ionic liquids, supercritical fluids (like CO2), and bio-based solvents for fluorination reactions. These solvents can offer unique reactivity and selectivity profiles while being more environmentally benign.

Furthermore, the development of catalytic fluorination methods that utilize earth-abundant metals or organocatalysts is a significant step forward. These catalysts can replace stoichiometric reagents, leading to higher atom economy and reduced waste. For instance, the use of transition-metal catalysts can enable the direct C-H fluorination of appropriate precursors, offering a more direct and efficient synthetic route.

| Green Chemistry Approach | Potential Advantages for Fluorinated Propanoate Synthesis | Key Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Directed evolution of enzymes, expanding substrate scope |

| Greener Solvents | Reduced environmental impact, improved safety | Use of ionic liquids, supercritical CO2, bio-solvents |

| Catalytic Methods | High atom economy, use of earth-abundant metals | Development of organocatalysts, direct C-H fluorination |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated synthesis platforms presents a paradigm shift in the production of fine chemicals, including fluorinated propanoates. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing.

Enhanced safety is a primary benefit, particularly for fluorination reactions that can be highly exothermic and may involve hazardous reagents. The small reaction volumes in flow reactors allow for superior heat dissipation, minimizing the risk of thermal runaways. This is particularly relevant when considering the synthesis of compounds like this compound, where precise temperature control is crucial for selectivity.

Flow chemistry also enables improved reaction efficiency and scalability . The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to faster reaction times and higher yields. Furthermore, scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Automation of these flow systems, controlled by sophisticated software, allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This automated approach can accelerate the discovery of optimal conditions for the synthesis of novel fluorinated propanoates and facilitate the rapid production of libraries of related compounds for biological screening.

| Feature of Flow Chemistry | Advantage for Fluorinated Propanoate Synthesis |

| Small Reaction Volumes | Enhanced safety, better temperature control |

| High Surface-to-Volume Ratio | Faster reaction times, improved yields |

| Continuous Processing | Easier scalability, potential for integration with purification |

| Automation | High-throughput optimization, rapid library synthesis |

Exploration of New Fluorination Reagents and Mechanistic Insights

The development of novel fluorinating reagents is a continuous pursuit in organofluorine chemistry, driven by the need for greater selectivity, safety, and functional group tolerance. For the synthesis of α-fluoro-α-aryl propanoates, the exploration of both new electrophilic and nucleophilic fluorinating agents is crucial.

Recent advancements in electrophilic fluorinating reagents have led to the development of compounds with finely tuned reactivity. Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used, but research is ongoing to develop next-generation reagents that are more selective and can operate under milder conditions. The design of chiral electrophilic fluorinating agents is also a significant area of interest for the asymmetric synthesis of fluorinated compounds.

On the nucleophilic fluorination front, the challenge often lies in the low nucleophilicity and high basicity of the fluoride (B91410) ion. New reagents and methodologies are being developed to overcome these challenges. For example, the use of fluoride sources with non-coordinating counterions or the development of catalysts that can activate the substrate towards nucleophilic attack are promising strategies.

A deeper mechanistic understanding of fluorination reactions is being achieved through a combination of experimental and computational studies. In-depth kinetic analyses, isotopic labeling studies, and the characterization of reaction intermediates are providing valuable insights into reaction pathways. Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and designing new, more effective fluorinating agents. These mechanistic insights are critical for the rational design of synthetic routes to complex molecules like this compound.

Advanced Characterization Techniques and Data Science Integration in Organic Chemistry

The unambiguous characterization of complex organic molecules is fundamental to chemical research. For fluorinated compounds, several advanced analytical techniques are particularly powerful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organofluorine compounds. 19F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorine-containing molecules. oxinst.com Advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., 1H-19F HETCOR), can provide detailed information about the connectivity and spatial relationships between fluorine and other nuclei in the molecule.

Mass spectrometry (MS) is another critical tool for the analysis of fluorinated compounds. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. nist.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide valuable structural information.

X-ray crystallography offers the definitive method for determining the three-dimensional structure of crystalline compounds. wikipedia.orgnih.gov For a molecule like this compound, a crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The integration of data science and machine learning is set to revolutionize organic chemistry. researchgate.net In the context of fluorinated propanoates, machine learning algorithms can be trained on large datasets of reaction information to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.govrsc.org This data-driven approach can significantly accelerate the discovery and development of new fluorinated compounds and their synthetic methodologies. Furthermore, computational chemistry can be used to predict various properties of these molecules, aiding in their design and characterization. pittcon.org

| Characterization Technique | Information Provided |

| 19F NMR Spectroscopy | Identification and quantification of fluorine atoms, structural information through coupling constants. oxinst.com |

| High-Resolution Mass Spectrometry | Precise molecular formula determination. nist.gov |

| X-ray Crystallography | Definitive three-dimensional molecular structure. wikipedia.orgnih.gov |

| Data Science/Machine Learning | Prediction of reaction outcomes, optimization of synthesis, property prediction. researchgate.netnih.govrsc.org |

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Look for splitting patterns from the fluorine atom (e.g., coupling constants JH-F ~ 47–53 Hz). The naphthalene protons appear as multiplets in δ 7.2–8.3 ppm .

- ¹³C NMR : The carbonyl (C=O) signal appears at δ ~170 ppm, while the fluorine-substituted carbon resonates upfield (δ ~90–100 ppm) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H]<sup>+</sup> at m/z = 260.3 (C14H13FO2).

- IR Spectroscopy : Strong absorbance for C=O (1720–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) bonds.

How does the fluorine substituent influence the compound's electronic environment and reactivity in subsequent chemical transformations?

Advanced

The fluorine atom exerts both inductive (-I) and resonance (-R) effects:

- Electronic Effects : Withdraws electron density, stabilizing adjacent carbocations and increasing electrophilicity of the ester carbonyl.

- Reactivity Impact : Enhances resistance to hydrolysis under basic conditions compared to non-fluorinated analogs. However, it may slow nucleophilic attacks at the β-carbon .

- Stereochemical Considerations : Fluorine’s small size and high electronegativity can influence diastereoselectivity in chiral syntheses. Computational modeling (DFT) is recommended to predict regioselectivity .

What challenges arise in crystallographic analysis of this compound, and how can SHELX software aid in resolving these issues?

Q. Advanced

- Crystallization Challenges : Fluorine’s low electron density complicates X-ray diffraction data collection. Twinning or disordered naphthalene rings may occur.

- SHELX Applications :

- Mitigation : Use high-resolution data (≤0.8 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts .

How can researchers address discrepancies in reported physicochemical data (e.g., melting points, NMR shifts) for this compound across different studies?

Q. Advanced

- Source Identification : Trace discrepancies to synthetic routes (e.g., Boc-protected intermediates vs. free amines) or solvent impurities .

- Standardization :

- Data Cross-Validation : Cross-reference with computational predictions (e.g., ChemDraw or Gaussian NMR simulations) .

What strategies mitigate the low solubility of this compound in aqueous systems for biological assays?

Q. Advanced

- Co-solvents : Use DMSO (<10% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.

- Formulation Optimization : Nanoemulsions or liposomal encapsulation improve bioavailability .

- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) at the naphthalene ring’s distal position to retain activity while enhancing solubility .

How should researchers design in vitro toxicity studies for this compound, given structural similarities to naphthalene derivatives?

Q. Advanced

- Assay Selection : Prioritize hepatic (HepG2) and renal (HEK293) cell lines due to naphthalene’s known hepatotoxicity .

- Dose Range : Test 0.1–100 μM, with positive controls (e.g., naphthalene-1,4-dione for oxidative stress).

- Endpoints : Measure ROS production (DCFDA assay), mitochondrial membrane potential (JC-1 dye), and CYP450 inhibition (luminescent assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.